(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone
Description
The compound (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone is a structurally complex molecule featuring two pharmacologically relevant moieties:
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl-[4-(1-thiophen-2-ylcyclopentanecarbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c27-20(17-16-23-26-10-4-1-6-18(17)26)24-11-13-25(14-12-24)21(28)22(8-2-3-9-22)19-7-5-15-29-19/h5,7,15-16H,1-4,6,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXNRMSRZCZBHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4(CCCC4)C5=CC=CS5)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound features a tetrahydropyrazolo core fused with a pyridine system and a piperazine moiety. The unique structural elements suggest various interaction possibilities with biological targets. Notably, derivatives of the compound have demonstrated enzyme inhibition and receptor modulation capabilities. For instance, some derivatives act as core protein allosteric modulators (CpAMs) for the hepatitis B virus, inhibiting viral replication by binding to core proteins and altering their functions .
1. Antidepressant Activity
Some derivatives of the compound have been linked to serotonin receptor modulation, suggesting potential antidepressant effects. This modulation is critical for developing new treatments for mood disorders .
2. Antioxidant Properties
The compound exhibits antioxidant properties, which are essential for combating oxidative stress and related diseases. This activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms .
3. Antimicrobial Activity
Preliminary studies indicate that compounds similar to this structure show significant antibacterial activity against pathogens such as Mycobacterium tuberculosis. The presence of the piperazine group enhances its interaction with bacterial targets .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antidepressant | Modulation of serotonin receptors | |
| Antioxidant | Scavenging free radicals; enhancing cellular defense | |
| Antimicrobial | Significant activity against Mycobacterium tuberculosis | |
| Hepatitis B Inhibition | Acts as an allosteric modulator of core proteins |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Variations in substituents on the pyrazolo and piperazine rings can significantly affect potency and selectivity against specific biological targets. For example:
- Substituent Effects : The introduction of electron-withdrawing groups enhances binding affinity to target proteins.
- Ring Modifications : Alterations in ring size or saturation can lead to improved pharmacokinetic properties.
Comparison with Similar Compounds
Core Heterocycle Variations
- Tetrahydropyrazolo-pyridine vs. Tetrahydroimidazopyridine :
- The target compound’s pyrazolo[1,5-a]pyridine core differs from the imidazo[1,2-a]pyridine in –3. The former has a pyrazole ring fused to pyridine, while the latter contains an imidazole ring. This impacts electronic properties and binding affinity—pyrazoles often enhance metabolic stability, whereas imidazoles may improve hydrogen-bonding interactions .
Substituent Effects
- Thiophene-Cyclopentanecarbonyl vs.
- Nitrophenyl and Benzyl Groups :
Bioactivity Trends
While direct bioactivity data for the target compound are scarce, structurally related pyrazolopyridine derivatives () exhibit antimicrobial activity , particularly against Gram-positive bacteria (MIC values: 2–8 µg/mL) . The thiophene moiety may further modulate activity against eukaryotic targets, such as kinases or GPCRs, due to its prevalence in FDA-approved drugs (e.g., Ticagrelor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
